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Introduction
Fomivirsen sodium, marketed under the trade name Vitravene, holds a significant place in

pharmaceutical history as the first antisense oligonucleotide therapeutic approved by the U.S.

Food and Drug Administration (FDA) in 1998.[1][2] It was indicated for the local treatment of

cytomegalovirus (CMV) retinitis in patients with AIDS, particularly for those who were

unresponsive to or intolerant of other therapies.[3][4][5] Fomivirsen's mechanism of action is

based on the principles of antisense technology, specifically targeting and inhibiting the

replication of human cytomegalovirus (HCMV).[4][6] This document provides a detailed

examination of the chemical structure, synthesis, and mechanism of action of fomivirsen
sodium.

Chemical Structure
Fomivirsen is a 21-base phosphorothioate oligodeoxynucleotide.[2][7] The phosphorothioate

modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by a

sulfur atom, confers resistance to degradation by nucleases, thereby increasing its in vivo

stability.[1]

The specific nucleotide sequence of fomivirsen is: 5'-GCG TTT GCT CTT CTT CTT GCG-3'[1]

[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10832301?utm_src=pdf-interest
https://www.benchchem.com/product/b10832301?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fomivirsen
https://real.mtak.hu/142781/1/52-Article%20Text-1335-2-10-20220419.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Fomivirsen/
https://go.drugbank.com/drugs/DB06759
https://www.tandfonline.com/doi/abs/10.1076/ocii.7.3.189.4007
https://go.drugbank.com/drugs/DB06759
https://pubmed.ncbi.nlm.nih.gov/10193689/
https://www.benchchem.com/product/b10832301?utm_src=pdf-body
https://www.benchchem.com/product/b10832301?utm_src=pdf-body
https://real.mtak.hu/142781/1/52-Article%20Text-1335-2-10-20220419.pdf
https://www.researchgate.net/publication/276956581_Fomivirsen
https://en.wikipedia.org/wiki/Fomivirsen
https://en.wikipedia.org/wiki/Fomivirsen
https://real.mtak.hu/142781/1/52-Article%20Text-1335-2-10-20220419.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This sequence is complementary to the messenger RNA (mRNA) transcripts of the major

immediate-early region 2 (IE2) of human CMV.[4][8] The binding of fomivirsen to this target

mRNA sequence inhibits the synthesis of essential viral proteins, thus disrupting the viral

replication cycle.[4][9]

Below is a diagram representing the simplified structure of Fomivirsen.
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Caption: Simplified structure of Fomivirsen, a 21-mer phosphorothioate oligonucleotide.

Physicochemical Properties
Property Value Reference

Molecular Formula
C204H243N63Na20O114P20

S20
[10]

Molecular Weight 7122 g/mol [10]

Sequence
5'-GCG TTT GCT CTT CTT

CTT GCG-3'
[1][2]

Backbone Phosphorothioate [1]

Length 21 nucleotides [2][4]

Synthesis of Fomivirsen Sodium
The synthesis of fomivirsen, like other therapeutic oligonucleotides, is achieved through

automated solid-phase phosphoramidite chemistry. This method allows for the sequential

addition of nucleotide monomers to a growing chain attached to a solid support, typically

controlled pore glass (CPG).[11][12] The synthesis proceeds in the 3' to 5' direction.

The following diagram illustrates the key steps in the synthesis cycle.
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Solid-Phase Synthesis Cycle

1. Detritylation
(Removal of 5'-DMT group)

2. Coupling
(Addition of phosphoramidite)

Exposes 5'-OH

3. Capping
(Blocking of unreacted 5'-OH groups)

Chain elongation

4. Sulfurization
(Creation of phosphorothioate linkage)

Prevents side products

Cycle Repeats (n-1) times

5. Cleavage and Deprotection
(Release from support and removal

of protecting groups)

After final cycle

Start:
3'-Terminal Nucleoside
on Solid Support (CPG)

6. Purification
(e.g., HPLC)

Final Product:
Fomivirsen Sodium

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of Fomivirsen.
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Experimental Protocol for Synthesis
The following provides a generalized protocol for the solid-phase synthesis of fomivirsen.

Preparation of the Solid Support: The synthesis begins with the first nucleoside (Guanosine)

covalently attached to a solid support, such as controlled pore glass (CPG), via its 3'-

hydroxyl group. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group.[11]

Synthesis Cycle:

Step 1: Detritylation: The DMT protecting group on the 5'-hydroxyl of the support-bound

nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) or

dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[13] This

exposes the 5'-hydroxyl group for the next coupling reaction.

Step 2: Coupling: The next phosphoramidite monomer (in this case, Cytidine

phosphoramidite) is activated with a catalyst like tetrazole and added to the reaction

vessel. The activated phosphoramidite couples with the free 5'-hydroxyl group of the

growing oligonucleotide chain.[13]

Step 3: Capping: To prevent the formation of deletion mutants (sequences missing a

nucleotide), any unreacted 5'-hydroxyl groups are blocked or "capped" by acetylation

using reagents such as acetic anhydride and N-methylimidazole.

Step 4: Sulfurization: This is a critical step for fomivirsen. Instead of the standard oxidation

step which would create a natural phosphodiester bond, a sulfurizing agent (e.g., 3H-1,2-

benzodithiol-3-one 1,1-dioxide, also known as Beaucage reagent) is used to convert the

unstable phosphite triester linkage to a more stable phosphorothioate triester.[13]

Iteration: The four steps of the synthesis cycle are repeated for each subsequent nucleotide

in the fomivirsen sequence until the full 21-base oligonucleotide is assembled.

Cleavage and Deprotection: After the final cycle, the completed oligonucleotide is cleaved

from the solid support using a strong base, typically concentrated ammonium hydroxide or a

mixture of ammonium hydroxide and methylamine.[11] This treatment also removes the

protecting groups from the phosphate backbone and the nucleobases.
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Purification: The crude fomivirsen product is purified to remove shorter sequences, residual

protecting groups, and other impurities. This is commonly achieved using high-performance

liquid chromatography (HPLC) or gel electrophoresis.[11]

Final Processing: The purified oligonucleotide is desalted and lyophilized to yield the final

product, fomivirsen sodium.

Mechanism of Action
Fomivirsen functions via an antisense mechanism to inhibit CMV replication. The process is

initiated by the hybridization of fomivirsen to its complementary mRNA sequence within the

major immediate-early region 2 (IE2) of the virus.[4][8] This binding event sterically hinders the

translation of the IE2 proteins, which are crucial for the regulation of viral gene expression and

are essential for viral replication.[3][4] Additionally, the DNA-RNA hybrid formed between

fomivirsen and the target mRNA can be a substrate for RNase H, an endogenous enzyme that

cleaves the RNA strand of such hybrids, leading to the degradation of the target mRNA.[3][9]

The following diagram illustrates the antisense mechanism of action.
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Caption: Antisense mechanism of action of Fomivirsen.

Clinical and In Vitro Efficacy Data
Fomivirsen demonstrated efficacy in inhibiting CMV replication both in vitro and in clinical trials.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10832301?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Condition/Study Reference

In Vitro EC50 0.03 - 0.2 µM Various cell lines [4][5]

In Vitro EC50 ~0.34 ± 0.25 µM
Human fibroblast cell

lines
[4][8]

Median Time to

Progression
71 days

Newly diagnosed

CMV retinitis

(immediate treatment

group)

[6][14]

Median Time to

Progression
13 days

Newly diagnosed

CMV retinitis (deferred

treatment group)

[14]

Median Time to

Progression
90 days

Advanced/refractory

CMV retinitis (330 µg

dose)

[6]

Median Time to

Progression
106 - 267 days

Refractory CMV

retinitis (USA/Brazilian

study)

[15]

Half-life (human

vitreous)
~55 hours

Following intravitreal

injection
[4][7]

Half-life (monkey

retina)
78 hours

Following 115 µg

dose
[6][7]

Conclusion
Fomivirsen sodium was a pioneering therapeutic that validated the potential of antisense

technology for treating human diseases. Its design as a phosphorothioate oligonucleotide

provided the necessary stability for therapeutic effect, and its synthesis via solid-phase

phosphoramidite chemistry established a scalable manufacturing process for this class of

drugs. Although it was eventually withdrawn from the market due to the success of highly active

antiretroviral therapy (HAART) which dramatically reduced the incidence of CMV retinitis in

AIDS patients, the development and approval of fomivirsen paved the way for a new

generation of oligonucleotide-based medicines.[1][2] The technical principles underlying its
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structure, synthesis, and mechanism of action continue to be relevant for researchers and

professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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